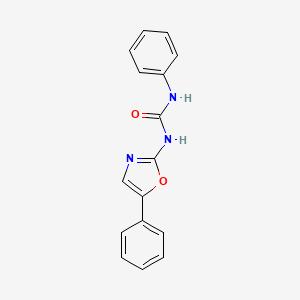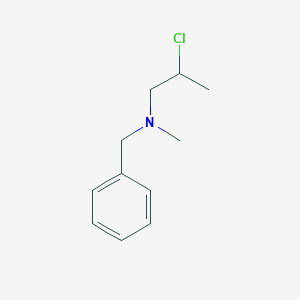
N-Benzyl-2-chloro-N-methyl-propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-chloro-N-methyl-propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a 2-chloro-N-methyl-propan-1-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-methyl-propan-1-amine typically involves the reaction of benzyl chloride with N-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2Cl+CH3NHCH2CH2Cl→C6H5CH2NHCH2CH2Cl+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of zeolite catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-chloro-N-methyl-propan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, or nitriles.
Oxidation: Products include corresponding oxides or other oxidized derivatives.
Reduction: Products include reduced amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-chloro-N-methyl-propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-chloro-N-methyl-propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-2-methylpropan-1-amine
- N-Benzyl-2-chloro-N-phenylpropanamide
- N-Benzyl-2-chloro-N-methylquinazolin-4-amine
Uniqueness
N-Benzyl-2-chloro-N-methyl-propan-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both a benzyl group and a chloro-methyl-propan-1-amine moiety allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
91428-44-3 |
|---|---|
Molekularformel |
C11H16ClN |
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
N-benzyl-2-chloro-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
LVSDBWHFLHHZEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)CC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



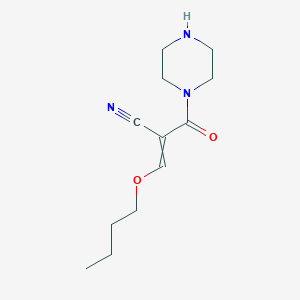
![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
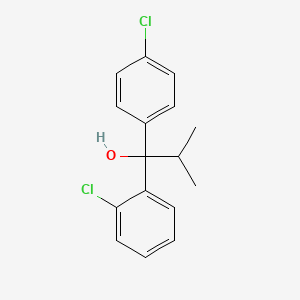
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
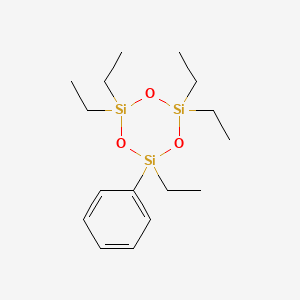
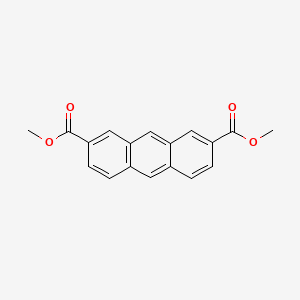
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
